molecular formula C13H18BrNO2 B6638379 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide

3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide

Cat. No. B6638379
M. Wt: 300.19 g/mol
InChI Key: KNUNJESXURARSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of pain and inflammation. It has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, it has been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide in lab experiments is its potential as a new drug candidate for the treatment of pain and inflammation. Its anti-inflammatory and analgesic properties make it a promising candidate for further development. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide include further studies on its mechanism of action, potential side effects, and optimization of its chemical structure for improved efficacy and safety. In addition, it could be studied for its potential applications in the treatment of autoimmune diseases and oxidative stress-related diseases. Finally, it could be used as a tool in the study of inflammation and pain pathways in the body.

Synthesis Methods

The synthesis of 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide involves the reaction of 5-methyl-2-nitrobenzoic acid with 2-methyl-3-bromopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide has been studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In addition, it has also been studied for its potential as a modulator of the immune system, which could have implications for the treatment of autoimmune diseases.

properties

IUPAC Name

3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-4-11(6-12(14)5-8)13(17)15-10(3)9(2)7-16/h4-6,9-10,16H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUNJESXURARSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC(C)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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